molecular formula C27H37N3O2S B2892760 2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine CAS No. 860789-66-8

2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine

Cat. No. B2892760
CAS RN: 860789-66-8
M. Wt: 467.67
InChI Key: BPZSVGRVJXMULA-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine (hereafter referred to as “2-DMBQ”) is a synthetic compound of the quinazolinimine class, which is a type of heterocyclic amine. It is a colorless solid that is soluble in water and organic solvents. 2-DMBQ has been studied for its potential applications in a variety of scientific research fields, such as biochemistry, physiology, and drug discovery.

Scientific Research Applications

Enzyme Inhibition and Selectivity

Quinazolinimines, including structures similar to the compound , have been investigated for their inhibitory activities against certain enzymes. For instance, homobivalent dimers of quinazolinimines, which bridge the imine nitrogen atoms via different spacers, have demonstrated significant inhibitory activities against cholinesterases. These compounds, through specific structural configurations, show more than a 100-fold increase in inhibitory activities compared to monomeric compounds, yielding low-nanomolar inhibitors with selectivity towards butyrylcholinesterase. This characteristic makes them potential candidates for research into treatments for diseases where cholinesterase function is implicated, such as Alzheimer's disease (Decker, 2006).

Antimalarial and Antibacterial Properties

The antimalarial and antibacterial properties of quinazolinimine derivatives have been the subject of various studies, highlighting their potential as leads for developing new therapeutic agents. For example, a study synthesized and evaluated a series of 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity. One particular compound, identified as SSJ-717, exhibited high antimalarial activity, underscoring the potential of quinazolinimine derivatives in the quest for new antimalarial drugs (Mizukawa et al., 2021).

Antitumor and Antibacterial Activity

Quinazolinimine derivatives have also been explored for their antitumor and antibacterial activities. Novel dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives have been synthesized and evaluated for these properties. These compounds demonstrate promising results in antitumor properties in an ascites carcinoma model and antibacterial properties using the agar diffusion method, suggesting their utility in developing new anticancer and antibacterial drugs (Markosyan et al., 2019).

Heterocyclization and Synthesis Techniques

Research into quinazolinimine derivatives extends into the development of new synthesis techniques and heterocyclization reactions. Studies have focused on the alkylation of quinazoline-4(3H)-thione to afford novel 4-[(alkenylsulfanyl)quinazolines, illustrating advanced synthetic pathways for creating various quinazolinimine derivatives with potential biological activities (Bakhteeva et al., 2020).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dimethoxy-3-octylquinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O2S/c1-6-7-8-9-10-11-14-30-26(28)22-16-24(31-4)25(32-5)17-23(22)29-27(30)33-18-21-15-19(2)12-13-20(21)3/h12-13,15-17,28H,6-11,14,18H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSVGRVJXMULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=C(C=CC(=C3)C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine

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